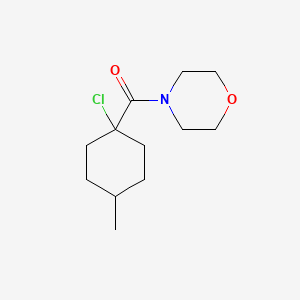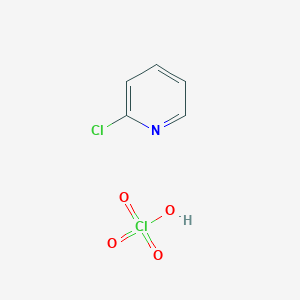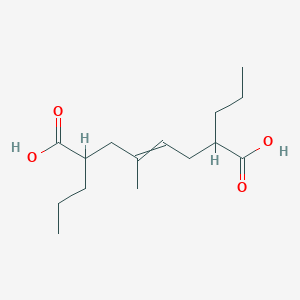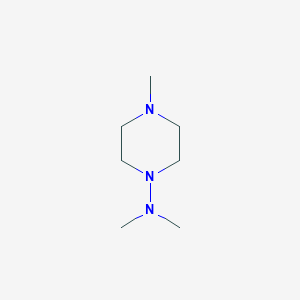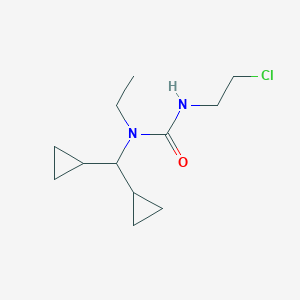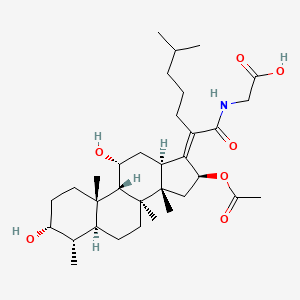
24,25-Dihydroglycofusidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24,25-Dihydroglycofusidic acid is a synthetic derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid and its derivatives, including this compound, are known for their wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroglycofusidic acid typically involves the hydrogenation of fusidic acid. This process includes the saturation of the delta-24 (25) double bond of fusidic acid, resulting in the hydrogenated derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 24,25-Dihydroglycofusidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with altered functional groups.
Scientific Research Applications
24,25-Dihydroglycofusidic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fusidic acid derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of 24,25-Dihydroglycofusidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to elongation factor G (EF-G), inhibiting protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate specific signaling pathways within cells .
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its antibacterial properties.
24,25-Dihydroxy Fusidic Acid: Another derivative with similar pharmacological activities.
1,25-Dihydroxyvitamin D3: A related compound with distinct biological functions, primarily involved in calcium homeostasis.
Uniqueness: 24,25-Dihydroglycofusidic acid is unique due to its specific structural modifications, which enhance its pharmacological properties compared to fusidic acid. Its hydrogenated form
Properties
CAS No. |
53163-88-5 |
|---|---|
Molecular Formula |
C33H53NO7 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53NO7/c1-18(2)9-8-10-21(30(40)34-17-27(38)39)28-23-15-25(37)29-31(5)13-12-24(36)19(3)22(31)11-14-32(29,6)33(23,7)16-26(28)41-20(4)35/h18-19,22-26,29,36-37H,8-17H2,1-7H3,(H,34,40)(H,38,39)/b28-21-/t19-,22-,23-,24+,25+,26-,29-,31-,32-,33-/m0/s1 |
InChI Key |
RDDQYPXUIDIYTL-AREPUUQJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCC(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCC(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


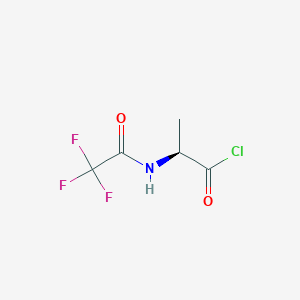


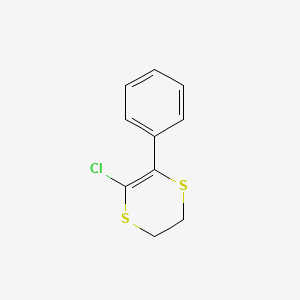
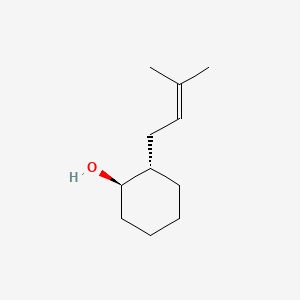
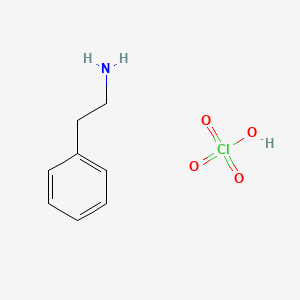
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
